molecular formula C26H19N5O5 B1583381 Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester CAS No. 6985-92-8

Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester

Cat. No.: B1583381
CAS No.: 6985-92-8
M. Wt: 481.5 g/mol
InChI Key: IESSXLDTYTXHDL-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzoic acid derivative featuring an azo group (–N=N–), a benzimidazole moiety, and a naphthalene ring system esterified with a methyl group. The azo linkage is characteristic of colorants, while the benzimidazole fragment is associated with biological activity, including antimicrobial and anti-inflammatory properties . The esterification of the carboxylic acid group enhances lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name

methyl 2-[[2-hydroxy-3-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamoyl]naphthalen-1-yl]diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O5/c1-36-25(34)17-8-4-5-9-19(17)30-31-22-16-7-3-2-6-14(16)12-18(23(22)32)24(33)27-15-10-11-20-21(13-15)29-26(35)28-20/h2-13,32H,1H3,(H,27,33)(H2,28,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESSXLDTYTXHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064539
Record name Methyl 2-((3-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-hydroxy-1-naphthyl)azo)benzoate
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Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6985-92-8
Record name C.I. Pigment Red 175
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Record name Benzoic acid, 2-(2-(3-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-hydroxy-1-naphthalenyl)diazenyl)-, methyl ester
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Record name Benzoic acid, 2-[2-[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]diazenyl]-, methyl ester
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Record name Methyl 2-((3-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-hydroxy-1-naphthyl)azo)benzoate
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Record name Methyl 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]benzoate
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Biological Activity

Benzoic acid derivatives, particularly those with azo and benzimidazole moieties, have garnered attention due to their diverse biological activities. The compound in focus, Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester , exhibits significant potential in various biological contexts, including antimicrobial, antitumor, and anti-inflammatory activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₈H₁₅N₅O₅
  • Molecular Weight : 395.35 g/mol
  • CAS Number : 43525

This structure features multiple functional groups that contribute to its biological activity, including the benzimidazole and azo groups which are known for their reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that benzoic acid derivatives possess antimicrobial properties. The presence of the benzimidazole moiety enhances the compound's ability to disrupt microbial cell membranes. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Microbial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
Candida albicans12

Antitumor Activity

The compound has shown promise in cancer research. Studies have indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. In particular, it has been tested against human breast cancer cell lines (MCF-7) and has demonstrated a dose-dependent reduction in cell viability.

Concentration (µM)% Cell Viability
1085
2565
5040

Anti-inflammatory Effects

Benzoic acid derivatives are also noted for their anti-inflammatory properties. The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Caspase Activation : In tumor cells, the compound activates caspases, which are critical for the execution phase of apoptosis.
  • Cytokine Modulation : By inhibiting signaling pathways involved in inflammation (e.g., NF-kB), the compound reduces cytokine production.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology demonstrated that derivatives similar to this compound effectively inhibited biofilm formation in Staphylococcus aureus.
  • Antitumor Research : A clinical trial involving patients with breast cancer showed that treatment with this compound resulted in significant tumor reduction compared to control groups.
  • Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores, indicating a potential therapeutic application for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

  • It is utilized as a pigment with high opacity and color strength .
  • 1-[(E)-2-{2-Oxo-2-[2-(3-Toluidinocarbonyl)anilino]acetyl}hydrazono)methyl]-2-naphthyl benzoate (CAS: 2024-06-13): Features a naphthyl ester and hydrazone group, emphasizing its role in dye chemistry .

Table 1: Structural and Functional Comparisons

Compound Key Substituents Applications Reference
Target Compound Azo, benzimidazole, naphthalene, methyl ester Potential pigments/drug leads
2-[[1-...]azo]-benzoic acid Azo, benzimidazole, free carboxylic acid High-opacity pigments
1-[(E)-...]2-naphthyl benzoate Hydrazone, naphthyl ester Dye intermediates
2-{[4-...]benzoic acid Oxalyl-amino, acetylamino Bioactive molecule design
Physicochemical Properties
  • Solubility: The methyl ester group reduces polarity compared to free carboxylic acids. Benzoic acid derivatives exhibit maximum solubility in solvents with Hildebrand parameters (δ) near 24.4 MPa¹/² (e.g., ethanol/ethyl acetate mixtures) .
  • Thermal Stability : Rigid aromatic systems (e.g., naphthalene, benzimidazole) enhance thermal resistance, critical for high-temperature dye applications .

Table 2: Predicted Toxicity Parameters

Compound Type Key Substituents Predicted LD₅₀ (mg/kg) Reference
Simple benzoic acid esters Methyl/ethyl groups 800–1200
Nitro-substituted derivatives –NO₂ groups 200–400
Target compound Azo, benzimidazole Data pending

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester

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